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molecular formula C16H13NO2 B8332184 5-(Benzyloxy)isoquinolin-1(2H)-one

5-(Benzyloxy)isoquinolin-1(2H)-one

Cat. No. B8332184
M. Wt: 251.28 g/mol
InChI Key: WHHLAHNGSUMRRR-UHFFFAOYSA-N
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Patent
US08501746B2

Procedure details

5-Hydroxyisoquinolin-1(2H)-one (0.65 g, 4.04 mmol) was added in portions to a solution of potassium hydroxide (0.23 g, 4.04 mmol) in methanol (15 mL). The mixture was stirred at ambient temperature for 10 minutes, then benzyl bromide (0.69 g, 0.48 mL, 4.04 mmol) was added. The mixture was stirred at ambient temperature for 30 minutes and then at 40° C. for 2 hours. The solvent was removed in vacuo. The residue was dissolved in dichloromethane (100 mL) and washed with water (100 mL). The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was recrystallized from methanol (10 mL) to afford the title compound (0.40 g, 40%): mp 165-168° C.; MS (ES+) m/z 252.1 (M+1).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:12].[OH-].[K+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CO>[CH2:15]([O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:12])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
OC1=C2C=CNC(C2=CC=C1)=O
Name
Quantity
0.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol (10 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C2C=CNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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